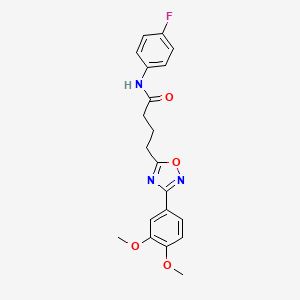
N-ethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as ETON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETON is a yellow crystalline powder that is sparingly soluble in water and has a molecular weight of 376.43 g/mol.
Mécanisme D'action
The exact mechanism of action of ETON is not fully understood. However, studies have suggested that ETON may interact with proteins and alter their conformation, leading to changes in their function. ETON has also been found to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
ETON has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the viability of normal cells, while inducing apoptosis in cancer cells. ETON has also been found to inhibit the proliferation of cancer cells in vitro. Additionally, ETON has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ETON has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for imaging and detection purposes. ETON is also relatively stable and has low toxicity, making it a safe compound to work with. However, ETON has limitations in terms of its solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ETON. One area of interest is the development of ETON-based fluorescent probes for the detection of protein conformational changes in biological systems. Additionally, ETON may have potential applications in the development of photodynamic therapy for cancer treatment. Further research is also needed to fully understand the mechanism of action of ETON and its potential applications in other areas of science.
Conclusion:
In conclusion, ETON is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. The synthesis of ETON involves the reaction between 2-nitroaniline and o-tolylisocyanate. ETON has been found to exhibit fluorescence properties, making it useful in fluorescence microscopy and as a fluorescent probe to detect protein conformational changes in biological systems. ETON has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The exact mechanism of action of ETON is not fully understood, but it has been found to induce apoptosis in cancer cells and have anti-inflammatory properties. ETON has several advantages for use in lab experiments, including its high fluorescence and low toxicity. However, its solubility in water may limit its use in certain experiments. Future research on ETON is needed to fully understand its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of ETON involves the reaction between 2-nitroaniline and o-tolylisocyanate in the presence of ethanol and sodium ethoxide. The reaction yields a yellow crystalline powder of ETON. The purity of ETON can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
ETON has been extensively studied for its potential applications in various fields of science. It has been found to exhibit fluorescence properties, making it useful in fluorescence microscopy. ETON has also been used as a fluorescent probe to detect protein conformational changes in biological systems. Additionally, ETON has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
N-ethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-3-18-14-9-8-12(10-15(14)21(22)23)17-19-16(20-24-17)13-7-5-4-6-11(13)2/h4-10,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFXSJSSXEMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


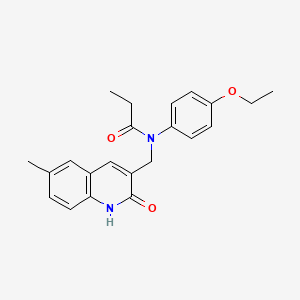
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
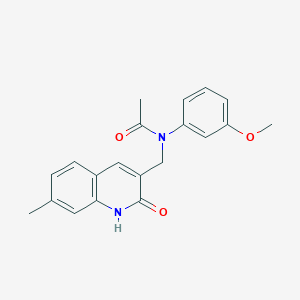
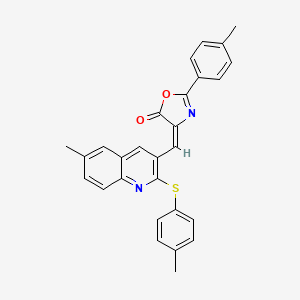
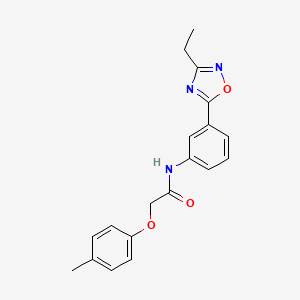
![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)
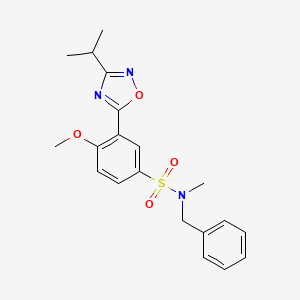
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)
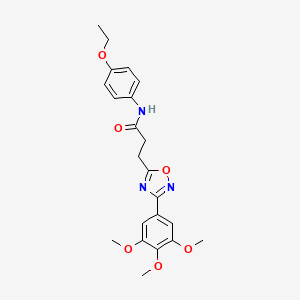

![3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705363.png)

